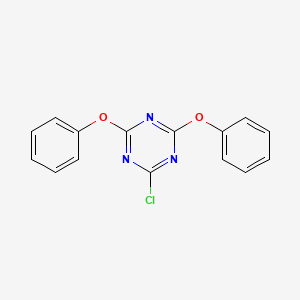
2-Chloro-4,6-diphenoxy-1,3,5-triazine
Cat. No. B1604546
Key on ui cas rn:
2972-65-8
M. Wt: 299.71 g/mol
InChI Key: WPAYYYDSSCOEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06242598B1
Procedure details


A 2-liter reaction flask equipped with a magnetic stirrer and a condenser is charged with 92.2 g (0.50 mol) of cyan uric chloride, 84 g (1.0 mol) of sodium bicarbonate and 400 mL of toluene. The suspension is brought to 50° C. and 94 g (1.0 mol) of phenol are added in small portions. The mixture is refluxed for ten hours and then allowed to cool to room temperature. Portions of water and ethyl acetate (300 mL each) are added and the mixture is then filtered. The phases are separated and the organic phase is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to afford 150 g of crude product. The crude product is twice recrystallized from toluene to yield 48.7 g of the title compound as a white powder melting at 117-121° C.






Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[C:10](=[O:13])(O)[O-].[Na+].[C:15]1(C)[CH:20]=[CH:19]C=[CH:17][CH:16]=1.[C:22]1([OH:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C(OCC)(=O)C.O>[Cl:3][C:2]1[N:4]=[C:5]([O:28][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[N:7]=[C:8]([O:13][C:10]2[CH:19]=[CH:20][CH:15]=[CH:16][CH:17]=2)[N:1]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
92.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
|
Name
|
|
|
Quantity
|
84 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
94 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 2-liter reaction flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stirrer and a condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is brought to 50° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for ten hours
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture is then filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases are separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase is dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford 150 g of crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is twice recrystallized from toluene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=NC(=N1)OC1=CC=CC=C1)OC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 48.7 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
